Dcg-IV

描述

Dcg-IV is a research drug that acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3). It has potent neuroprotective and anticonvulsant effects in animal studies, as well as showing anti-Parkinsonian effects, but also impairs the formation of memories .

Synthesis Analysis

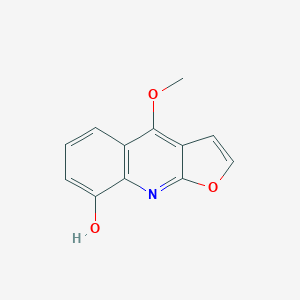

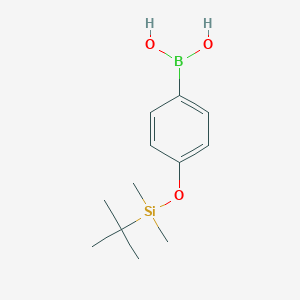

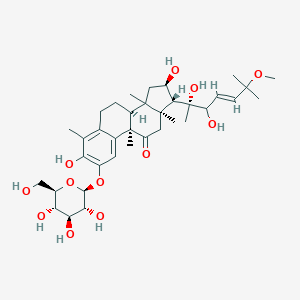

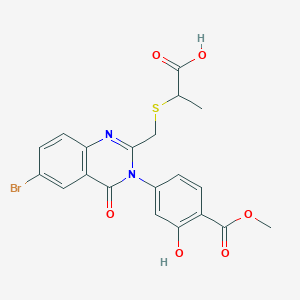

The synthesis of Dcg-IV involves complex chemical reactions. The product is highly potent and acts as an agonist for group II mGlu receptors . The chemical name for Dcg-IV is (2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine .Molecular Structure Analysis

The molecular formula of Dcg-IV is C7H9NO6. It has a molar mass of 203.150 g/mol . The structure of Dcg-IV includes a core G protein-activating seven-transmembrane domain ™, common to all GPCRs, linked via a rigid cysteine-rich domain (CRD) to the Venus Flytrap domain (VFTD), a large bi-lobed extracellular domain where glutamate binds .Physical And Chemical Properties Analysis

Dcg-IV has several physical and chemical properties. It has a molecular weight of 203.04, and it has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds. Its topological polar surface area is 137.92 .科学研究应用

Field

Application Summary

DCG-IV is used in the study of GABAergic interneurons and their role in facilitating mossy fiber excitability in the developing hippocampus .

Methods of Application

In the study, DCG-IV was used along with other drugs like CNQX, muscimol, SR95531, bicuculline, picrotoxin, enkephalin, tetrodotoxin, and di-8-ANEPPS . The study involved the use of immature mouse hippocampal slices and short-train stimulation .

Results

The study found that GABA released from interneurons acted on axonal GABA A receptors on mossy fibers and contributed at least partially to the activity- and age-dependent facilitation in the hippocampus .

Application in Memory Research

Field

Application Summary

DCG-IV is used in the study of the role of various glutamatergic entorhinal inputs to DG, CA3, and CA1 regions in the hippocampus .

Methods of Application

The research involved the use of DCG-IV, a specific mGluRII-agonist, which reversibly suppresses field excitatory postsynaptic potentials evoked by mossy fiber stimulation at MF-CA3 synapses in rat hippocampal slices .

Results

The study suggested that the DG and CA3 areas play a major role in the early phases of contextual memory processing, particularly during the acquisition and early consolidation phases of contextual fear conditioning .

Application in the Study of Somatostatin-positive Interneurons

Field

Application Summary

DCG-IV is used in the study of somatostatin-positive interneurons in the dentate gyrus of mice . These interneurons provide local and long-range septal synaptic inhibition .

Methods of Application

In this study, DCG-IV was used to distinguish mossy fiber and mossy cell inputs . The group II metabotropic glutamate receptor agonist DCG-IV selectively suppresses transmission at mossy fiber synapses .

Results

The study found that somatostatin-expressing interneurons in the dentate gyrus control the formation of granule cell assemblies during memory acquisition .

Application in the Study of GABAergic Interneurons

Field

Application Summary

DCG-IV is used in the study of GABAergic interneurons and their role in facilitating mossy fiber excitability in the developing hippocampus .

Methods of Application

In this study, DCG-IV was used along with other drugs to study the role of GABAergic interneurons in the hippocampus .

Results

The study found that GABA released from interneurons acted on axonal GABA A receptors on mossy fibers and contributed at least partially to the activity- and age-dependent facilitation in the hippocampus .

Application in the Study of Olfactory Bulb Neurons

Field

Application Summary

DCG-IV is used in the study of metabotropic glutamate receptors (mGluRs) in the main olfactory bulb (MOB) of mice . The study focuses on how Group II mGluR activation and inactivation modifies the activity of external tufted (ET) and mitral cells .

Methods of Application

The Group II mGluR agonist DCG-IV was found to directly and uniformly reduce the spontaneous discharge of ET and mitral cells . The inhibitory effect of DCG-IV was absent in mitral cells with truncated apical dendrites, indicating a glomerular site of action .

Results

The study suggested that Group II mGluRs inhibit ET and mitral cell activity and further dampen intraglomerular excitatory circuits by suppressing glutamate release .

Application in the Study of Glutamatergic Mossy Fiber Terminals

Field

Application Summary

DCG-IV is used in the study of glutamatergic mossy fiber terminals . The study focuses on the role of Group II mGluRs in synaptic transmission at the mossy fiber–CA3 synapse .

Methods of Application

The Group II mGluR agonist DCG-IV was used to selectively suppress transmission at the mossy fiber–CA3 synapse .

Results

The study found that DCG-IV almost completely abolished all postsynaptic responses elicited by weak stimuli, whereas those by strong stimuli were inhibited only slightly .

安全和危害

Safety measures for handling Dcg-IV include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used. A suitable respirator should also be used .

属性

IUPAC Name |

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPZHBYOVDBLI-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dcg-IV | |

CAS RN |

147782-19-2 | |

| Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)